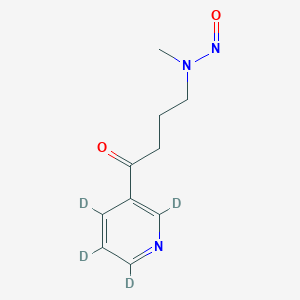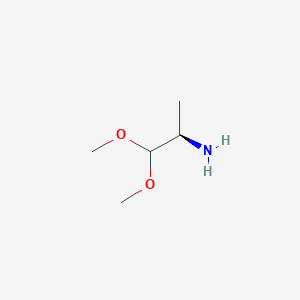
(2R)-1,1-dimethoxypropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"(2R)-1,1-dimethoxypropan-2-amine" is a chemical compound involved in various synthetic processes and chemical studies. Its structure and properties make it a subject of interest for the synthesis of other complex molecules and in understanding its interactions and transformations in chemical reactions.
Synthesis Analysis
The asymmetric synthesis of related compounds such as (2S)- and (2R)-amino-3,3-dimethoxypropanoic acid shows the versatility of dimethoxypropane derivatives in synthesis. These compounds were synthesized with high overall yield, demonstrating the efficiency of methods involving chiral auxiliary or enolate quenching strategies (Demong & Williams, 2002).
Molecular Structure Analysis
The molecular structure of compounds related to "(2R)-1,1-dimethoxypropan-2-amine" has been extensively analyzed using various spectroscopic techniques. Studies involving Density Functional Theory (DFT) and X-ray crystallography have provided insights into the bond lengths, angles, and overall molecular conformation, which are crucial for understanding the chemical behavior of these molecules (Fatima et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of dimethoxypropane derivatives involves a range of reactions, including condensation and coupling reactions. These reactions are fundamental in synthesizing various complex molecules, demonstrating the compounds' role as intermediates in organic synthesis. The reactivity patterns also highlight the influence of the dimethoxy groups on the overall reaction pathways (Yadav et al., 2007).
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
(2R)-1,1-dimethoxypropan-2-amine , known as 2,2-DMP, demonstrates versatility in chemical synthesis. It undergoes smooth coupling with aryl amines to produce 1,2-dihydroquinolines in high yields under mild conditions using bismuth triflate as a catalyst. Interestingly, when reacted with o-phenylenediamines, it forms 1,5-benzodiazepines, suggesting its potential in synthesizing a range of chemical structures (Yadav et al., 2007). Moreover, its asymmetric synthesis opens doors to creating specific isomers of amino-3,3-dimethoxypropanoic acid, showcasing its utility in precise chemical constructions (Demong & Williams, 2002).
Role in Catalysis and Chemical Assembly
The compound also finds its use in catalysis and chemical assembly. Its interaction with primary and secondary amines leads to stable transamination products and has been utilized as a catalyst in Buchwald-Hartwig amination reactions of aryl chlorides, contributing to the formation of complex organic compounds (Esposito et al., 2008). The formation of aromatic amine phosphonato ester derivatives further exemplifies its role in the creation of novel compounds through stereoselective reactions, highlighting its significance in synthetic chemistry (Maghsoodlou et al., 2009).
Metal Binding and Macrocyclic Architecture
The compound also plays a role in the formation of macrocyclic complexes with distinct architectures. Its ability to form pre-complexes with linear endo-hydroxamic acid ligands bearing terminal amine and carboxylic acid groups facilitates in situ ring closure reactions. This function is crucial in metal ion binding applications, particularly in the environmental and medical fields, illustrating its importance in complex molecular architectures (Brown & Codd, 2020).
Propriétés
IUPAC Name |
(2R)-1,1-dimethoxypropan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-4(6)5(7-2)8-3/h4-5H,6H2,1-3H3/t4-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOKAVHTSXSLNB-SCSAIBSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(OC)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(OC)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1,1-dimethoxypropan-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

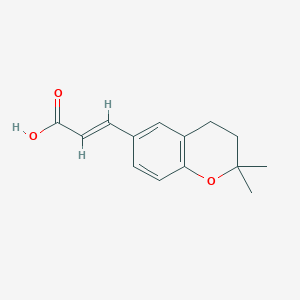

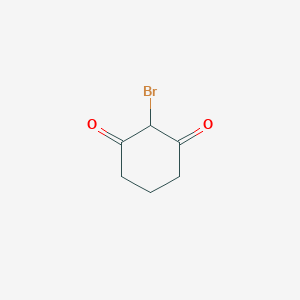
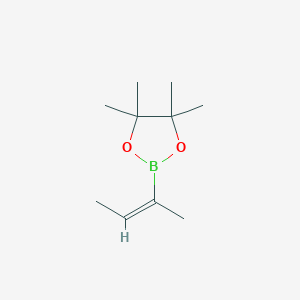

![7,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B42615.png)

![7,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B42618.png)
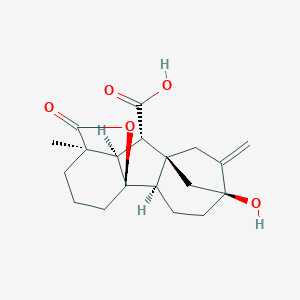
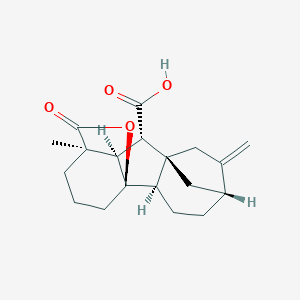
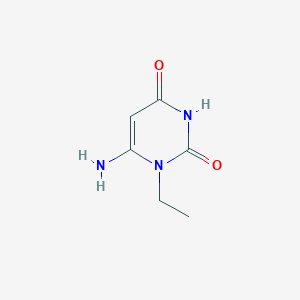
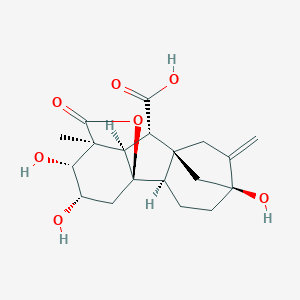
![N-[[2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-beta-alanine](/img/structure/B42629.png)
